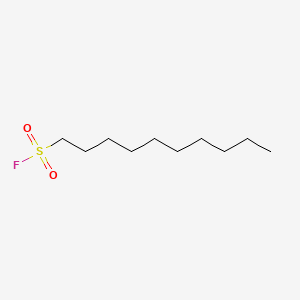
(S)-6-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-6-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol is a chiral compound with a bromine atom at the 6th position, two methyl groups at the 3rd position, and a hydroxyl group at the 1st position of the indene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol typically involves the following steps:
Bromination: The starting material, 3,3-dimethyl-2,3-dihydro-1H-indene, is brominated at the 6th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Hydroxylation: The brominated intermediate is then subjected to hydroxylation to introduce the hydroxyl group at the 1st position. This can be achieved using various hydroxylating agents such as osmium tetroxide (OsO4) or hydrogen peroxide (H2O2) in the presence of a catalyst.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer. This can be done using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
(S)-6-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: 6-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one.
Reduction: 6-Bromo-3,3-dimethyl-2,3-dihydro-1H-indene.
Substitution: 6-Azido-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol.
科学研究应用
(S)-6-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral ligand in asymmetric catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (S)-6-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
®-6-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol: The enantiomer of the compound with similar chemical properties but different biological activities.
6-Bromo-3,3-dimethyl-2,3-dihydro-1H-indene: Lacks the hydroxyl group, resulting in different reactivity and applications.
6-Bromo-3,3-dimethyl-1H-indene: An unsaturated analog with distinct chemical behavior.
Uniqueness
(S)-6-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol is unique due to its chiral nature and the presence of both bromine and hydroxyl functional groups
属性
分子式 |
C11H13BrO |
|---|---|
分子量 |
241.12 g/mol |
IUPAC 名称 |
(1S)-6-bromo-3,3-dimethyl-1,2-dihydroinden-1-ol |
InChI |
InChI=1S/C11H13BrO/c1-11(2)6-10(13)8-5-7(12)3-4-9(8)11/h3-5,10,13H,6H2,1-2H3/t10-/m0/s1 |
InChI 键 |
OXIZEXSPMCKKTO-JTQLQIEISA-N |
手性 SMILES |
CC1(C[C@@H](C2=C1C=CC(=C2)Br)O)C |
规范 SMILES |
CC1(CC(C2=C1C=CC(=C2)Br)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Cyclopentanol, 1-[1-(4-methoxyphenyl)-1H-imidazol-2-yl]-](/img/structure/B12947857.png)
![6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylic acid](/img/structure/B12947860.png)


![Rel-tert-butyl ((1S,3S)-5-azaspiro[2.5]octan-1-yl)carbamate](/img/structure/B12947884.png)

![5-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12947892.png)
![7,8-Dihydro-5H-pyrano[4,3-B]pyridine-3-sulfonyl chloride](/img/structure/B12947895.png)



![tert-Butyl (S)-methyl(3-sulfamoyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate](/img/structure/B12947916.png)


